5-(benzyloxy)-N-(2-methoxy-3-pyridinyl)-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
5-(Benzyloxy)-N-(2-methoxy-3-pyridinyl)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyran ring fused with a pyridine moiety, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-N-(2-methoxy-3-pyridinyl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using 2-methoxy-3-pyridineboronic acid as a reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-N-(2-methoxy-3-pyridinyl)-4-oxo-4H-pyran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl alcohol and a suitable leaving group for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyran or pyridine derivatives.
Scientific Research Applications
5-(Benzyloxy)-N-(2-methoxy-3-pyridinyl)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-N-(2-methoxy-3-pyridinyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-pyridineboronic acid: Shares the pyridine moiety and is used in similar coupling reactions.
Pyrimidine, 5-(2-methoxy-3-pyridinyl): Contains a pyridine moiety and is used in different synthetic applications.
Uniqueness
5-(Benzyloxy)-N-(2-methoxy-3-pyridinyl)-4-oxo-4H-pyran-2-carboxamide is unique due to its combination of a pyran ring, benzyloxy group, and pyridine moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C19H16N2O5 |
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Molecular Weight |
352.3 g/mol |
IUPAC Name |
N-(2-methoxypyridin-3-yl)-4-oxo-5-phenylmethoxypyran-2-carboxamide |
InChI |
InChI=1S/C19H16N2O5/c1-24-19-14(8-5-9-20-19)21-18(23)16-10-15(22)17(12-26-16)25-11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,21,23) |
InChI Key |
BAAWBBCRNMRXHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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